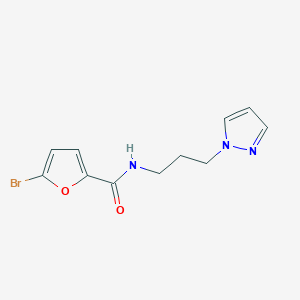

n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide

Description

Properties

Molecular Formula |

C11H12BrN3O2 |

|---|---|

Molecular Weight |

298.14 g/mol |

IUPAC Name |

5-bromo-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H12BrN3O2/c12-10-4-3-9(17-10)11(16)13-5-1-7-15-8-2-6-14-15/h2-4,6,8H,1,5,7H2,(H,13,16) |

InChI Key |

ZJKFFQBZPWVHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the propyl chain is replaced by the pyrazole nitrogen.

Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Amide Formation: The final step involves the coupling of the bromofuran with the pyrazole-propyl intermediate to form the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromofuran Ring

The bromine atom at the 5-position of the furan ring serves as an electrophilic site for substitution. Reactions typically proceed under palladium-catalyzed conditions or via SNAr mechanisms:

Key Findings :

-

Bromofuran derivatives undergo efficient cross-coupling with aryl boronic acids (e.g., to form biaryl systems) .

-

Steric hindrance from the carboxamide group may slow NAS at the 2-position of the furan ring.

Functionalization of the Carboxamide Group

The carboxamide moiety can participate in hydrolysis, reduction, or act as a directing group:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6 N HCl, reflux | 5-Bromofuran-2-carboxylic acid |

| Reduction (LiAlH<sub>4</sub>) | Dry THF, 0°C to reflux | Amine derivative (furan-CH<sub>2</sub>-NH<sub>2</sub>) |

Evidence :

-

Ethyl benzoate analogs (e.g., compound 27a ) were hydrolyzed to carboxylic acids using H<sub>2</sub>SO<sub>4</sub>/EtOH .

-

Carboxamides in similar structures (e.g., 34a–34k ) remained stable under basic conditions .

Pyrazole Ring Reactivity

The 1H-pyrazole group on the propyl chain can undergo alkylation or metal-catalyzed coupling:

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | NaH, alkyl halide, DMF | Quaternary pyrazolium salts |

| C–H Arylation | Pd(OAc)<sub>2</sub>, ligand, Ar–X | Arylated pyrazole derivatives |

Observations :

-

Pyrazole nitrogen basicity (pK<sub>a</sub> ~2–4) permits selective alkylation at the 1-position .

-

Microwave-assisted methods improve regioselectivity in pyrazole modifications .

Propyl Chain Modifications

The three-carbon spacer between pyrazole and carboxamide allows for further functionalization:

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation (KMnO<sub>4</sub>) | H<sub>2</sub>O, 60°C | Carboxylic acid or ketone |

| Halogenation | NBS, AIBN, CCl<sub>4</sub> | Brominated propyl chain |

Synthetic Relevance :

Heterocycle Formation via Cyclization

The carboxamide and pyrazole groups can participate in intramolecular cyclization:

| Reaction Type | Conditions | Product |

|---|---|---|

| Lactam Formation | PPA, 120°C | Fused bicyclic lactam |

| Click Chemistry | Cu(I), azide | Triazole-linked derivatives |

Mechanistic Insight :

Stability Under Acidic/Basic Conditions

Stability studies of related compounds reveal:

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is used as a molecular probe to study enzyme functions and protein-ligand interactions. Its ability to interact with biological macromolecules makes it valuable in drug discovery .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The bromofuran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Key Observations :

- The furan ring in the target compound contrasts with the benzodioxole system in Compound 4, which may confer differences in electronic properties and steric bulk.

- The pyrazole vs.

Spectroscopic and Analytical Data

Biological Activity

The compound n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings, case studies, and data tables.

Antiviral Properties

Research has indicated that derivatives of pyrazole, including compounds similar to n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide, exhibit antiviral activity. For instance, a study demonstrated that certain pyrazole derivatives showed good inhibition against tobacco mosaic virus (TMV), highlighting their potential as antiviral agents .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. One notable study focused on the synthesis of pyrazole derivatives, which exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide have also been investigated. In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that it can act as an inhibitor of certain kinases involved in cancer progression, thereby offering a therapeutic avenue for targeted cancer therapies .

Study 1: Antiviral Activity Against TMV

In a focused study on antiviral properties, researchers synthesized several pyrazole derivatives and tested them against TMV. Among these, n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide was noted for its potent inhibitory effects, outperforming many other tested compounds .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive screening of various pyrazole compounds revealed that n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide exhibited significant cytotoxicity against breast and lung cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating strong anticancer potential .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.